4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine
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Overview
Description
4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine is a chemical compound that features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-fluorophenyl group. This can be achieved through nucleophilic substitution reactions involving 2-fluorobenzyl chloride and piperazine.
Sulfonylation: The resulting 2-fluorophenylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Morpholine Attachment: Finally, the sulfonylated piperazine is reacted with morpholine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Biology: The compound can be used in biological assays to study its effects on cellular processes.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the sulfonyl and morpholine groups.
4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine: Contains a piperazine and morpholine ring but with different substituents.
Uniqueness
4-{[4-(2-fluorophenyl)piperazin-1-yl]s
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c15-13-3-1-2-4-14(13)16-5-7-17(8-6-16)22(19,20)18-9-11-21-12-10-18/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERJCROLTQNHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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